molecular formula C15H12O5 B1264440 1,8-Dihydroxy-3-methoxy-6-methylxanthone

1,8-Dihydroxy-3-methoxy-6-methylxanthone

Cat. No. B1264440
M. Wt: 272.25 g/mol
InChI Key: QQWCJIAJCYGAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-dihydroxy-3-methoxy-6-methylxanthone is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1 and 8, a methoxy group at position 3 and a methyl group at position 6. It has been isolated from Microdiplodia species. It has a role as a metabolite. It is a member of xanthones, a polyphenol and an aromatic ether.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

  • 1,8-Dihydroxy-3-methoxy-6-methylxanthone, isolated from various sources, has shown promising antimicrobial and antioxidant properties. One study found that this compound, along with others isolated from the same source, exhibited antibacterial activity against certain strains, highlighting its potential in antimicrobial applications (Kornsakulkarn et al., 2014). Another research demonstrated that this compound, along with other xanthones, showed antioxidation and vasodilatation activities in vitro, suggesting its use in managing oxidative stress-related conditions (Lin et al., 2005).

Application in Phytochemistry and Natural Product Chemistry

  • Studies on natural products have identified 1,8-Dihydroxy-3-methoxy-6-methylxanthone as a key compound in various plant species. Its isolation and characterization from plants like Swertia corymbosa and Cassia obtusifolia have been documented, emphasizing its significance in phytochemical research and the exploration of plant-based bioactive compounds (Mahendran et al., 2014), (Sob et al., 2008).

Potential in Drug Discovery and Medicinal Chemistry

  • Research has highlighted the potential of 1,8-Dihydroxy-3-methoxy-6-methylxanthone in drug discovery, particularly in the development of anti-inflammatory, anti-diabetic, and antiproliferative agents. Its efficacy in in vitro models suggests potential therapeutic applications in treating various diseases (Mahendran et al., 2015).

properties

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

1,8-dihydroxy-3-methoxy-6-methylxanthen-9-one

InChI

InChI=1S/C15H12O5/c1-7-3-9(16)13-11(4-7)20-12-6-8(19-2)5-10(17)14(12)15(13)18/h3-6,16-17H,1-2H3

InChI Key

QQWCJIAJCYGAIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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